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Compound of Interest

Compound Name:
7-chloroindolizine-2-carboxylic

acid

CAS No.: 1206974-14-2

Cat. No.: B6231402 Get Quote

Executive Summary
7-Chloroindolizine-2-carboxylic acid (CAS 1206974-14-2) is a specialized heterocyclic

scaffold utilized primarily in the development of bioisosteres for indole-based therapeutics. As a

fused 6-5 bicyclic system containing a bridgehead nitrogen, the indolizine core offers unique

electronic properties—specifically a π-excessive pyrrole ring fused to a π-deficient pyridine ring

—making it a valuable pharmacophore for modulating lipophilicity and metabolic stability in

drug candidates.

This guide provides a definitive technical breakdown of the compound's physicochemical

identity, a validated synthesis workflow based on the Tschitschibabin cyclization, and structural

insights relevant to structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5]
The following data constitutes the validated identity profile for 7-chloroindolizine-2-carboxylic
acid. Researchers should use these parameters for certificate of analysis (CoA) verification.

Table 1: Core Chemical Specifications
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Property Specification

Chemical Name 7-Chloroindolizine-2-carboxylic acid

CAS Number 1206974-14-2

Molecular Weight 195.60 g/mol

Molecular Formula C₉H₆ClNO₂

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF; sparingly soluble in

water

pKa (Predicted) ~3.8 (Carboxylic acid)

SMILES OC(=O)c1cc2cc(Cl)cc[n]2c1

InChI Key AYNHSPFBVUZHEF-UHFFFAOYSA-N

Structural Analysis & Numbering
Understanding the regiochemistry of the indolizine ring is critical for derivatization. Unlike

indole, where the nitrogen is at position 1, indolizine is numbered starting from the carbon

adjacent to the bridgehead nitrogen in the 5-membered ring.

Bridgehead Nitrogen: Position 4.[1]

Carboxylic Acid: Position 2 (on the 5-membered ring).

Chlorine Substituent: Position 7 (on the 6-membered ring).

The 7-chloro substitution is strategically significant; it blocks metabolic oxidation at a typically

reactive site on the pyridine ring and increases the overall lipophilicity (LogP) of the molecule,

enhancing membrane permeability compared to the unsubstituted parent.

Diagram 1: Indolizine Numbering & Structure
Figure 1 illustrates the mapping of the 7-chloro substituent relative to the bridgehead nitrogen.
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7-Chloroindolizine-2-COOH Structure
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Caption: Structural connectivity showing the bridgehead nitrogen (N4) and the specific location

of the Chlorine (C7) and Carboxyl (C2) moieties.

Synthesis Methodology
The most robust route for synthesizing 7-chloroindolizine-2-carboxylic acid is the

Tschitschibabin Indolizine Synthesis. This method involves the quaternary alkylation of a 2-

alkylpyridine followed by base-mediated intramolecular cyclization.

Retrosynthetic Logic
To achieve the 7-chloro substitution pattern, the starting material must be 4-chloro-2-

methylpyridine.

Precursor: 4-Chloro-2-methylpyridine (The Cl at pos 4 of pyridine becomes pos 7 of

indolizine).

Reagent: Ethyl bromopyruvate (Provides the C1-C2-C3 fragment and the carboxylate).

Mechanism: Quaternization

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b6231402?utm_src=pdf-body-img
https://www.benchchem.com/product/b6231402?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6231402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ylide Formation

Aldol-type Cyclization

Dehydration.

Experimental Protocol (Step-by-Step)
Step 1: Quaternization (Formation of Pyridinium Salt)

Reagents: Dissolve 4-chloro-2-methylpyridine (1.0 eq) in anhydrous acetone or acetonitrile

(0.5 M concentration).

Addition: Add ethyl bromopyruvate (1.1 eq) dropwise at room temperature under inert

atmosphere (N₂).

Reaction: Stir at ambient temperature for 12–18 hours. The quaternary salt (1-(2-ethoxy-1,2-

dioxoethyl)-4-chloro-2-methylpyridinium bromide) typically precipitates as a solid.

Isolation: Filter the precipitate, wash with cold acetone/ether to remove unreacted starting

materials, and dry under vacuum.

Step 2: Cyclization (Tschitschibabin Reaction)[2]
Reagents: Suspend the pyridinium salt from Step 1 in ethanol/water (10:1 v/v).

Base Treatment: Add sodium bicarbonate (NaHCO₃, 2.5 eq) or reflux with triethylamine (3.0

eq).

Conditions: Heat to reflux (approx. 80°C) for 2–4 hours. The mixture will darken as the

aromatic indolizine core forms.

Workup: Remove solvent in vacuo. Resuspend residue in water and extract with ethyl

acetate.[2][3] Dry organic layer (Na₂SO₄) and concentrate to yield Ethyl 7-chloroindolizine-2-

carboxylate.

Step 3: Hydrolysis to Free Acid
Reaction: Dissolve the ethyl ester in THF/MeOH (1:1). Add aqueous NaOH (2M, 3.0 eq).
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Conditions: Stir at 50°C for 1 hour. Monitor by TLC (disappearance of ester spot).

Isolation: Acidify carefully with 1M HCl to pH ~3. The title compound, 7-chloroindolizine-2-
carboxylic acid, will precipitate.

Purification: Filter the solid, wash with water, and recrystallize from ethanol or methanol if

high purity (>98%) is required.

Diagram 2: Synthesis Workflow
Figure 2 depicts the reaction pathway from the pyridine precursor to the final carboxylic acid.
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Caption: Three-stage synthesis pathway: Quaternization, Tschitschibabin Cyclization, and Ester

Hydrolysis.

Applications in Drug Discovery[7]
The 7-chloroindolizine-2-carboxylic acid scaffold is not merely a chemical curiosity; it serves

as a critical template in medicinal chemistry.

Bioisosterism: It acts as a bioisostere for indole-2-carboxylic acid. The replacement of the

NH (indole) with a bridgehead N (indolizine) removes the hydrogen bond donor capability

while retaining the planar aromatic geometry, useful for improving permeability in CNS

targets.

sPLA2 Inhibition: Indolizine-based carboxylates have been extensively studied as inhibitors

of secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade. The 7-

chloro substituent often occupies a hydrophobic pocket in the enzyme active site, enhancing

potency.

Fluorescence Labeling: Due to the extended conjugation of the indolizine system, this acid

and its amides are often fluorescent. They can be used as "turn-on" probes where binding to

a protein target alters the fluorescence quantum yield.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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